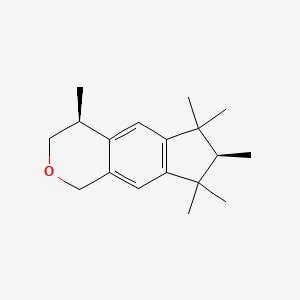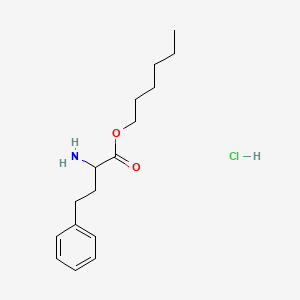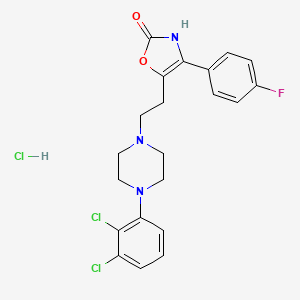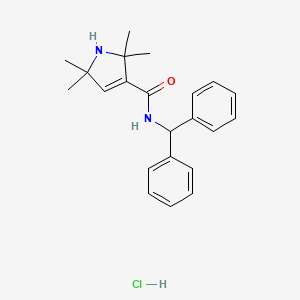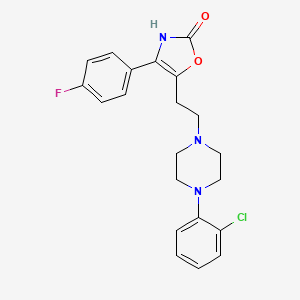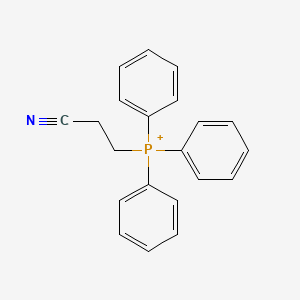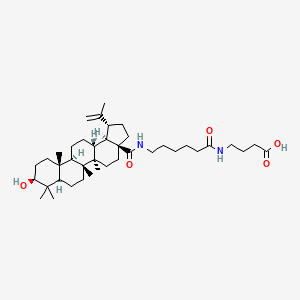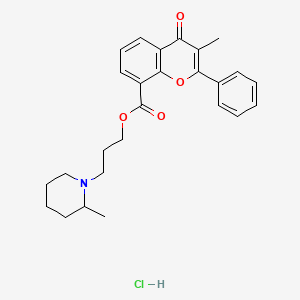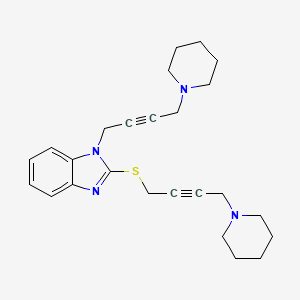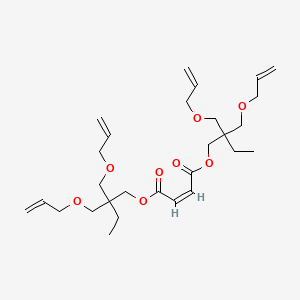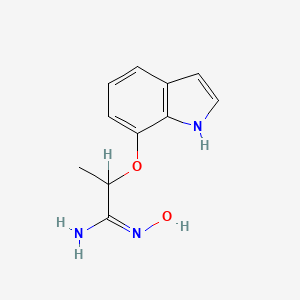
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile is an organic compound with a complex structure that includes a hydrazino group, a phenyl ring, and a nitrile group
Méthodes De Préparation
The synthesis of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyl-1-phenylhydrazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group, forming new compounds.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its hydrazino group is particularly useful in forming covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes. The nitrile group also plays a role in its reactivity, allowing it to participate in various chemical reactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2,2-Dimethyl-1-phenylcarbamoylhydrazino)propionitrile include:
2,2-Dimethyl-1-phenylhydrazine: This compound shares the hydrazino and phenyl groups but lacks the nitrile group, making it less reactive in certain chemical reactions.
3-(2,2-Dimethyl-1-phenylhydrazino)propionic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical properties and reactivity.
2,2-Dimethyl-1-phenylhydrazine hydrochloride: This salt form of the compound is more soluble in water and can be used in different types of reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
96804-19-2 |
|---|---|
Formule moléculaire |
C12H16N4O |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-1-(dimethylamino)-3-phenylurea |
InChI |
InChI=1S/C12H16N4O/c1-15(2)16(10-6-9-13)12(17)14-11-7-4-3-5-8-11/h3-5,7-8H,6,10H2,1-2H3,(H,14,17) |
Clé InChI |
KLNDIUJPKPABHZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(CCC#N)C(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



